![molecular formula C24H39NO5 B10789909 (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)
(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
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Overview
Description
(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a useful research compound. Its molecular formula is C24H39NO5 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a complex organic molecule characterized by its intricate stereochemistry and multi-cyclic structure. This compound belongs to a class of aza compounds that feature nitrogen atoms within their cyclic frameworks. The presence of multiple functional groups such as methoxy and hydroxyl groups contributes to its potential biological activity and reactivity in various chemical environments.
Structural Characteristics
The detailed structural formula of the compound showcases its unique stereochemistry:
- Molecular Formula : C22H35NO4
- Molecular Weight : 393.5 g/mol
- Functional Groups : Methoxy groups (-OCH3), hydroxyl groups (-OH), and an aza group (N) integrated within a multi-cyclic framework.
Chemical Reactivity
The chemical reactivity of this compound can be understood through its functional groups:
- Methoxy Groups : These can participate in nucleophilic substitution reactions.
- Hydroxyl Groups : These enhance solubility and can form hydrogen bonds with biological macromolecules.
Biological activity refers to the effects that a compound exerts on living organisms. For this specific compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes.
- Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Evaluation : A study evaluated the in vitro antimicrobial activities of structurally similar compounds and found that those with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assessment : Research on related aza compounds indicated that modifications to the nitrogen-containing ring could significantly alter cytotoxic profiles against various cancer cell lines .
- Enzyme Interaction Studies : Molecular docking simulations have been performed to predict how this compound interacts with target enzymes involved in metabolic processes .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with the target compound, often exhibiting comparable biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Compound A | Similar aza structure | Different functional groups |
Compound B | Multi-cyclic framework | Varying stereochemistry |
Compound C | Contains methoxy groups | Distinct biological activity profile |
These compounds highlight the uniqueness of the target compound through variations in their functional groups and stereochemistry.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified in several plant species such as Aconitum vilmorinianum and Delphinium roylei, which are known for their traditional medicinal uses. Research indicates that it possesses various bioactive properties that can be harnessed for therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance, in vitro evaluations have shown that extracts containing this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Antitumor Properties
The structural complexity of the compound suggests potential antitumor activity. Similar compounds derived from the Aconitum genus have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The unique azahexacyclo structure may contribute to its interaction with biological targets involved in cancer progression.
Pharmacological Insights
Pharmacological studies have highlighted the importance of this compound in drug discovery and development.
Drug Design and Synthesis
The intricate structure of (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol serves as a template for designing new drugs with enhanced efficacy and reduced side effects . The ability to modify functional groups allows for the optimization of pharmacokinetic properties.
Natural Product Chemistry
As a natural product derived from specific plants used in traditional medicine systems, this compound is of interest for researchers exploring ethnopharmacology and the development of herbal medicines . Its isolation from plant sources can lead to the discovery of new therapeutic agents that align with modern pharmacological standards.
Case Studies and Research Findings
Properties
Molecular Formula |
C24H39NO5 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15?,16+,17-,18+,19-,20+,21-,22+,23+,24-/m1/s1 |
InChI Key |
BDCURAWBZJMFIK-CVJSJHTBSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2CC([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Origin of Product |
United States |
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